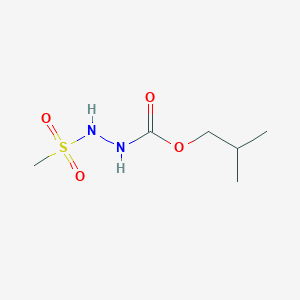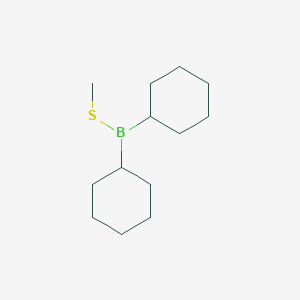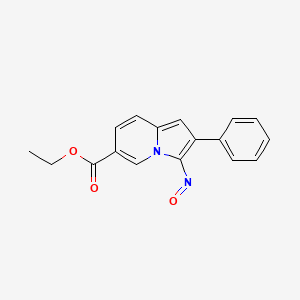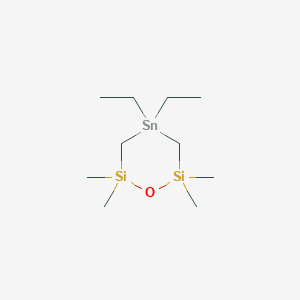
2-(Acetyloxy)-4-ethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(acetyloxy)-4-ethoxy- is a derivative of benzoic acid, characterized by the presence of an acetyloxy group at the second position and an ethoxy group at the fourth position of the benzene ring. This compound is known for its various applications in the fields of chemistry, biology, and medicine due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(acetyloxy)-4-ethoxy- typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by mixing 4-hydroxybenzoic acid and acetic anhydride, followed by the addition of a drop of concentrated sulfuric acid. The mixture is then heated on a water bath at around 50-60°C for about 15 minutes. After cooling, water is added to precipitate the product, which is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of benzoic acid derivatives often involves the catalytic oxidation of toluene with oxygen. This process is catalyzed by cobalt or manganese naphthenates, yielding high-purity benzoic acid, which can then be further modified to produce various derivatives, including benzoic acid, 2-(acetyloxy)-4-ethoxy- .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(acetyloxy)-4-ethoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Scientific Research Applications
Benzoic acid, 2-(acetyloxy)-4-ethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of preservatives, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 2-(acetyloxy)-4-ethoxy- involves its interaction with cellular components. It is absorbed into cells and can inhibit the growth of mold, yeast, and some bacteria by interfering with their metabolic processes. The compound is conjugated to glycine in the liver and excreted as hippuric acid .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Acetylsalicylic acid (Aspirin): Known for its analgesic, antipyretic, and anti-inflammatory properties.
Salicylic acid: Used in skincare products for its exfoliating properties.
Uniqueness
Benzoic acid, 2-(acetyloxy)-4-ethoxy- is unique due to the presence of both acetyloxy and ethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
58138-64-0 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-acetyloxy-4-ethoxybenzoic acid |
InChI |
InChI=1S/C11H12O5/c1-3-15-8-4-5-9(11(13)14)10(6-8)16-7(2)12/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
OBCDRKHTYWTSNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)





